Mass Spectrometry: Unique Δm/z +3 Signal Without Isotopic Overlap
1-Bromopentadecane-d3 is differentiated from its unlabeled analog, 1-bromopentadecane, by a +3 Da mass shift due to the substitution of three hydrogen atoms with deuterium . In electrospray ionization (ESI) or electron impact (EI) mass spectrometry, this results in a distinct molecular ion peak at m/z 294.33, whereas the unlabeled compound appears at m/z 291.31 . This separation is critical for avoiding signal overlap and enabling accurate internal standard-based quantitation. Compared to other isotopologues, such as the perdeuterated 1-bromopentadecane-d31 (Δm/z +31) or 1-bromopentadecane-1-13C (Δm/z +1), the -d3 variant provides a balanced mass difference that minimizes potential isotopic interference from the natural abundance of other isotopes while still offering a clear analytical window [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) of Molecular Ion |
|---|---|
| Target Compound Data | m/z 294.33 |
| Comparator Or Baseline | Unlabeled 1-Bromopentadecane: m/z 291.31; 1-Bromopentadecane-d31: m/z 322.5; 1-Bromopentadecane-1-13C: m/z 292.31 |
| Quantified Difference | Δm/z = +3 Da vs. unlabeled; -28 Da vs. -d31; +2 Da vs. -13C |
| Conditions | Theoretical calculation based on molecular formulas: C15H31Br (unlabeled), C15H28D3Br (-d3), C15BrD31 (-d31), and 13CC14H31Br (-13C). Confirmed by vendor specifications. |
Why This Matters
This specific mass shift ensures a unique, interference-free quantitation channel, directly impacting the accuracy and precision of analytical methods.
- [1] ChemSrc. 1-Bromopentadecane-d3. https://m.chemsrc.com/en/cas/1219805-83-0_1423940.html View Source
